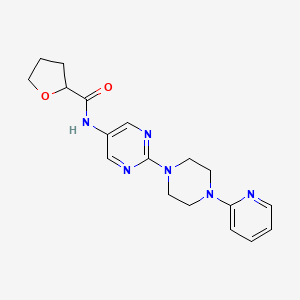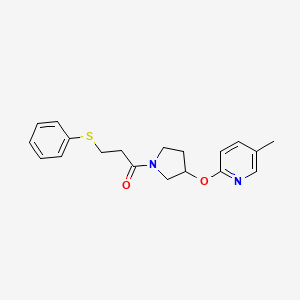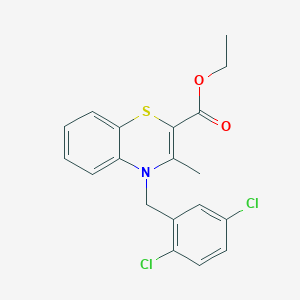![molecular formula C12H20N4O3S B2595158 2-(N-methylmethylsulfonamido)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034453-85-3](/img/structure/B2595158.png)
2-(N-methylmethylsulfonamido)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-methylmethylsulfonamido)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C12H20N4O3S and its molecular weight is 300.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Sulfonamide derivatives have been extensively studied for their antimicrobial and antifungal properties. For instance, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have shown promising antimicrobial activities (Darwish et al., 2014). These compounds were synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains, showcasing the potential of sulfonamide derivatives in developing new antimicrobial agents.
Antitumor and Anticancer Research
Sulfonamides have also found applications in antitumor and anticancer research. Modifications of certain sulfonamide compounds have led to the development of potent PI3K inhibitors with significant anticancer effects (Wang et al., 2015). By altering specific functional groups within the sulfonamide structure, researchers have been able to enhance the compound's efficacy and reduce toxicity, making them viable candidates for cancer treatment.
Anticonvulsant Properties
Research into heterocyclic compounds containing a sulfonamide moiety has also revealed potential anticonvulsant applications. Compounds synthesized from cyano or chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide have shown protection against picrotoxin-induced convulsions in studies, with some derivatives providing significant anticonvulsive effects (Farag et al., 2012). This research highlights the potential of sulfonamide derivatives in the development of new anticonvulsant medications.
Herbicide Development
Sulfonamide compounds have also been explored for their application in agriculture as herbicides. Triazolopyrimidine sulfonamide, for example, has been identified as an effective acetohydroxyacid synthase inhibitor, showcasing the ability of sulfonamide derivatives to act as potent herbicides (Chen et al., 2009). This application demonstrates the diverse utility of sulfonamide compounds beyond pharmaceutical uses, extending into agricultural chemistry.
Eigenschaften
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-15(20(2,18)19)9-12(17)13-7-10-8-14-16-6-4-3-5-11(10)16/h8H,3-7,9H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIXKUVGOXRIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=C2CCCCN2N=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2595075.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2595076.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2595077.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595079.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2595080.png)

![3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2595086.png)
![5-{4-[(cyclopropylamino)carbonyl]benzyl}-1-methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2595088.png)
![3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid](/img/structure/B2595091.png)

![3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2595094.png)

![N-[2-(2,3-dimethoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2595097.png)
![Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B2595098.png)
